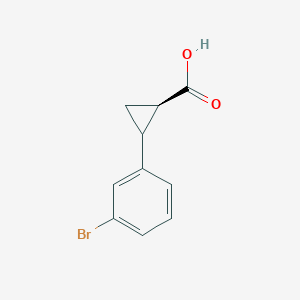

(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid

説明

(1R)-2-(3-Bromophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a bromine atom at the meta position of the phenyl ring. This compound is a versatile building block in organic synthesis, with applications in pharmaceuticals, agrochemicals, and material science . Its synthesis often involves esterification or coupling reactions, such as the formation of 1,3-dioxoisoindolin-2-yl ester derivatives via recrystallization (63% yield) .

特性

IUPAC Name |

(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8?,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKBKSZJAIBOED-YGPZHTELSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C1C2=CC(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid typically involves the formation of the cyclopropane ring followed by the introduction of the bromophenyl and carboxylic acid groups. One common method involves the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagents. The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using bromophenylboronic acid and a suitable cyclopropane precursor .

Industrial Production Methods: Industrial production of this compound may involve scalable cyclopropanation techniques and efficient cross-coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .

化学反応の分析

Types of Reactions: (1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid can undergo various

生物活性

(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid is an intriguing compound due to its unique cyclopropane structure and the presence of a bromophenyl substituent. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C10H9BrO2

- Molecular Weight : 241.08 g/mol

- CAS Number : 1759-53-1

The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromophenyl group enhances its lipophilicity, allowing better penetration into biological membranes and interaction with target receptors or enzymes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, including those involved in metabolic pathways such as ethylene biosynthesis in plants. Molecular docking studies suggest that it binds effectively to the active site of 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is crucial for ethylene production in Arabidopsis thaliana .

- G-Protein Coupled Receptor Modulation : Research indicates that cyclopropane derivatives can act on G-protein coupled receptors (GPCRs), influencing various signaling pathways .

Pharmacological Applications

Recent studies have highlighted the potential pharmacological applications of this compound:

- Antimicrobial Activity : Preliminary assessments suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in drug development .

- Therapeutic Roles : Its unique structure may allow it to serve as a scaffold for developing drugs targeting neurological disorders through GPCR modulation .

Case Studies

-

In Silico Studies : Molecular docking studies have demonstrated favorable binding interactions between this compound and ACO2, with binding energies indicating strong affinity .

Compound ΔG (kcal/mol) Kb (M−1) This compound -6.5 5.9385×10^4 Pyrazinoic acid -5.3 7.61×10^3 - Comparative Analysis : The compound was compared with other cyclopropane derivatives, revealing that its unique bromophenyl substitution pattern significantly enhances its biological activity compared to structurally similar compounds .

科学的研究の応用

Structural Characteristics

- Molecular Formula : C10H9BrO2

- Molecular Weight : 241.08 g/mol

- Functional Groups : Cyclopropane ring, carboxylic acid, bromophenyl substituent

The synthesis of (1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid typically involves cyclopropanation reactions followed by carboxylation. Common synthetic methods include:

- Simmons-Smith Reaction : Utilizes zinc-copper couple to form the cyclopropane ring.

- Grignard Reaction : Introduces the bromophenyl group through the reaction of a bromophenyl magnesium halide with a cyclopropane derivative.

- Esterification : Converts the cyclopropane carboxylic acid to its ester form under acidic conditions.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be converted to carboxylic acids or ketones using oxidizing agents like potassium permanganate.

- Reduction : The bromophenyl group can be reduced to create phenolic compounds.

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

Biology

The compound is investigated for its biological activity, particularly its interactions with enzymes and receptors. The cyclopropane structure may enhance selectivity and potency in biological systems. Some key studies include:

- Enzyme Inhibition Studies : Exploring how the compound affects enzyme activity related to metabolic pathways.

- Receptor Binding Assays : Evaluating its potential as a ligand for specific receptors involved in disease mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties:

- Drug Development : It serves as a lead compound in the design of new pharmaceuticals targeting various diseases.

- Anticancer Research : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

Industry

The compound finds applications in industrial processes:

- Pharmaceutical Intermediate : Used in the synthesis of more complex drug molecules.

- Agrochemicals Production : Its derivatives are explored for use in pesticides and herbicides.

Case Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound acts as a selective inhibitor, potentially leading to new drug formulations targeting metabolic diseases.

Case Study 2: Anticancer Activity

Research conducted at a leading university demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The study concluded that modifications to the bromophenyl group could enhance efficacy.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclopropane Derivatives

(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic Acid

- Substituent : 2-Chlorophenyl

- Molecular Weight : 196.63 g/mol

- Chlorine’s higher electronegativity may enhance hydrogen-bonding interactions in biological systems.

trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

- Substituent : 3,4-Difluorophenyl

- Molecular Weight : ~198.16 g/mol (calculated)

- Key Differences : Fluorine’s strong electron-withdrawing effects increase the acidity of the carboxylic acid group, which could improve solubility in polar solvents. The difluoro substitution may enhance metabolic stability compared to bromine.

rac-(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic Acid

Brominated Analogs with Bioactivity

(1R,2R)-2-((3E,5Z)-6-Bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic Acid

- Substituent : Bromoalkenyl chain

- Key Differences : The extended alkenyl chain enhances lipophilicity, facilitating membrane penetration. The bromine here is part of an aliphatic chain rather than an aromatic ring, altering reactivity and interaction profiles.

1-(3-Bromonaphthalen-2-yl)cyclopropane-1-carboxylic Acid

Non-Halogenated Cyclopropane Derivatives

(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid

- Substituent : Methoxycarbonyl

- CAS : 88335-97-1

- Key Differences: The ester group increases hydrophobicity and may serve as a prodrug moiety.

rac-(1R,2R)-2-(Pyrrolidin-2-yl)cyclopropane-1-carboxylic Acid Hydrochloride

Structural and Functional Analysis

Electronic and Steric Effects

- Halogen Position : Meta-substitution (as in the target compound) balances electronic effects and steric bulk, whereas ortho-substitution (e.g., 2-chlorophenyl) increases steric hindrance .

Q & A

"(1R)-2-(3-Bromophenyl)cyclopropane-1-carboxylic Acid"

Basic: What are the key synthetic routes for this compound, and how is stereochemical control achieved during cyclopropanation?

Methodological Answer:

The synthesis typically involves cyclopropanation using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., rhodium or copper complexes) to form the strained cyclopropane ring. A critical step is the introduction of the 3-bromophenyl group, which may be achieved via Suzuki-Miyaura coupling or nucleophilic substitution of pre-functionalized intermediates . Stereochemical control is ensured by using chiral catalysts or auxiliaries during cyclopropanation. For example, enantioselective cyclopropanation with chiral dirhodium catalysts can yield the desired (1R) configuration. Post-synthetic purification (e.g., chiral HPLC) verifies enantiomeric purity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify the cyclopropane ring (characteristic δ 1.5–2.5 ppm for ring protons) and the 3-bromophenyl substituent (aromatic signals at δ 7.0–7.5 ppm). NOESY or COSY can confirm stereochemistry .

- X-ray Crystallography : Resolves absolute configuration and ring geometry .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHBrO: expected [M+H] = 257.9844) .

- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) .

Advanced: How can reaction conditions be optimized to improve yields in cyclopropanation when bulky groups (e.g., 3-bromophenyl) are introduced?

Methodological Answer:

- Catalyst Screening : Rhodium(II) carboxylates (e.g., Rh(OAc)) or copper(I) triflate enhance reactivity for sterically hindered substrates .

- Solvent Effects : Low-polarity solvents (e.g., dichloromethane) reduce side reactions.

- Temperature Control : Slow addition of diazo compounds at 0–25°C minimizes decomposition.

- Pre-functionalized Intermediates : Introducing the bromophenyl group post-cyclopropanation (e.g., via cross-coupling) avoids steric challenges during ring formation .

Advanced: What computational methods are used to predict the reactivity and stability of this cyclopropane derivative?

Methodological Answer:

- DFT Calculations : Model transition states during cyclopropanation to predict enantioselectivity and reaction pathways .

- Molecular Dynamics (MD) : Simulate steric effects of the 3-bromophenyl group on ring strain and stability.

- Docking Studies : Explore interactions in biological systems (e.g., enzyme binding pockets) if used as a probe .

- Thermodynamic Stability Analysis : Predict decomposition pathways under varying pH or temperature .

Advanced: How can researchers resolve contradictions in spectroscopic data during stereochemical analysis?

Methodological Answer:

- Orthogonal Techniques : Combine NMR (e.g., -coupling constants) with X-ray crystallography to resolve ambiguous configurations .

- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via IR spectroscopy.

- Reference Standards : Compare with known (1R,2R) or (1S,2S) analogs (e.g., CAS 34919-34-1) .

- Dynamic NMR : Detects ring-flipping or conformational changes that may obscure signals .

Advanced: What strategies mitigate racemization during functionalization of the cyclopropane core?

Methodological Answer:

- Mild Reaction Conditions : Avoid strong acids/bases; use protecting groups (e.g., tert-butoxycarbonyl) for the carboxylic acid .

- Enantioselective Catalysis : Employ chiral ligands in post-cyclopropanation steps (e.g., amide couplings).

- Monitoring Racemization : Use polarimetry or chiral HPLC at intermediate stages .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition Studies : The bromophenyl group can act as a hydrophobic anchor in binding pockets (e.g., kinase inhibitors) .

- Probe Development : F or C isotopic labeling (replacing Br) enables PET imaging studies .

- Structure-Activity Relationship (SAR) : Modifying the cyclopropane ring or substituents to optimize pharmacokinetics .

Advanced: How does the electron-withdrawing bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Directing Effects : The bromine atom can act as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation .

- Electronic Modulation : The electron-withdrawing nature activates the cyclopropane ring toward nucleophilic attack at the carboxylic acid group.

- Competitive Pathways : Competing debromination may occur under harsh conditions (e.g., high Pd catalyst loading), requiring optimized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。